Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate
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Overview
Description
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate typically involves the reaction of furan derivatives with various reagents under controlled conditions. One common method includes the reaction of furan with ethyl bromopyruvate in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired bicyclic structure . Another approach involves the use of α-chloro ketones and malonic acid derivatives under basic conditions to achieve the cyclization and formation of the furan-lactone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens or other functional groups onto the furan ring .
Scientific Research Applications
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler furan derivative with similar reactivity but lacking the bicyclic structure.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another cyclic ester with different biological activities and applications.
Uniqueness
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O5 |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
methyl 5-oxo-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-4-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-11-6(9)5-4-2-3-12-8(4)13-7(5)10/h4-5,8H,2-3H2,1H3 |
InChI Key |
PCEYIZWJZVRGBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCOC2OC1=O |
Origin of Product |
United States |
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